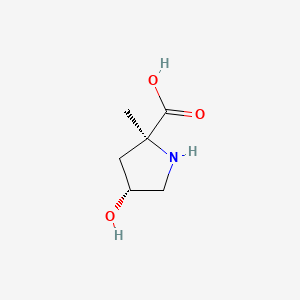

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a stereoisomer of hydroxyproline, which is an important component of collagen in animal tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the stereoselective hydroxylation of proline derivatives. One common method is the catalytic asymmetric hydroxylation of proline using transition metal catalysts and chiral ligands. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, and the reaction is carried out under controlled temperature and pH conditions to ensure high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through biocatalytic processes. Enzymes such as proline hydroxylase are used to catalyze the hydroxylation of proline in a highly specific manner. This method is advantageous due to its high efficiency, selectivity, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-methylpyrrolidine-2-carboxylic acid.

Reduction: Formation of 4-hydroxy-2-methylpyrrolidine-2-methanol.

Substitution: Formation of 4-chloro-2-methylpyrrolidine-2-carboxylic acid or 4-amino-2-methylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in collagen stability and its potential use in tissue engineering.

Medicine: Investigated for its therapeutic potential in treating conditions related to collagen deficiency, such as osteogenesis imperfecta.

Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is achieved through hydrogen bonding interactions between the hydroxyl group of the compound and the peptide backbone of collagen. The molecular targets include collagen fibrils, and the pathways involved are related to collagen biosynthesis and stabilization .

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-Hydroxyproline: A closely related compound with similar structural properties but lacking the methyl group at the 2-position.

(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Another derivative with a methyl group at the 1-position instead of the 2-position

Uniqueness

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct stereochemical and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

Overview

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as 4-Hydroxyproline derivative, is a chiral amino acid that exhibits significant biological activity. Its structure contributes to various biochemical interactions, particularly in protein synthesis and stability. This compound is gaining attention for its potential applications in medicinal chemistry and biochemistry.

- Chemical Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- CAS Number : 97673-81-9

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a structural component in proteins, particularly collagen. It enhances the stability of collagen structures through hydrogen bonding and steric interactions. The compound may also influence enzyme activity by acting as a substrate or inhibitor in various metabolic pathways.

1. Protein Stability and Folding

Research indicates that this compound plays a crucial role in the stabilization of collagen. It is involved in the formation of triple helices, which are essential for the structural integrity of collagen fibers. This stabilization is vital for maintaining skin elasticity and joint health.

2. Enzyme Interactions

The compound has been shown to interact with specific enzymes related to metabolic processes. For instance, it can act as a substrate for prolyl hydroxylase, an enzyme critical for collagen biosynthesis. This interaction suggests potential therapeutic applications in conditions involving collagen deficiency or degradation.

3. Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant properties, which could protect cells from oxidative stress. This activity may contribute to its potential use in preventing age-related diseases and promoting overall health.

Research Findings

Recent studies have explored the diverse applications of this compound:

Case Studies

- Wound Healing : A study investigated the application of this compound in wound healing processes. The results indicated enhanced collagen formation and accelerated healing rates in animal models.

- Skin Health : Clinical trials assessed the effects of this compound on skin elasticity and hydration levels. Participants reported significant improvements in skin texture and reduced signs of aging after supplementation.

- Joint Health : In a controlled study on patients with osteoarthritis, supplementation with this compound resulted in decreased joint pain and improved mobility.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1 |

InChI Key |

IWARIVJLIISIED-XINAWCOVSA-N |

Isomeric SMILES |

C[C@]1(C[C@H](CN1)O)C(=O)O |

Canonical SMILES |

CC1(CC(CN1)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.